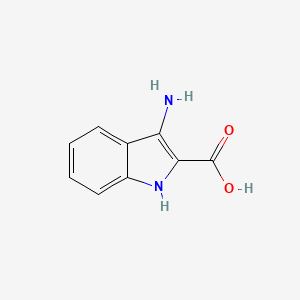

3-amino-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKUSZUPDCJFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Synthesis Guide: 3-Amino-1H-indole-2-carboxylic Acid

This guide details the synthesis, mechanism, and handling of 3-amino-1H-indole-2-carboxylic acid and its stable ester surrogates.

Technical Note: The free acid (this compound) is chemically unstable, prone to spontaneous decarboxylation and oxidative decomposition. Consequently, this guide focuses on the synthesis of the stable ethyl ester (Ethyl 3-amino-1H-indole-2-carboxylate), followed by the controlled hydrolysis protocols required to access the acid or its salt form for immediate downstream applications.

Executive Summary

The this compound scaffold is a critical intermediate in the synthesis of fused heterocyclic systems, including pyrimido[5,4-b]indoles and

The synthesis is driven by the Thorpe-Ziegler cyclization , an intramolecular nucleophilic addition of an enolate to a nitrile.[1] Success depends on rigorous moisture control to prevent premature hydrolysis and the selection of non-nucleophilic bases to suppress side reactions.

Mechanistic Pathway: Thorpe-Ziegler Cyclization[1][2]

The core transformation involves the cyclization of ethyl N-(2-cyanophenyl)glycinate . This precursor is typically generated via the N-alkylation of 2-aminobenzonitrile.

Reaction Stages[2]

-

-Deprotonation: A strong base (e.g., NaH,

-

Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the adjacent nitrile group (Thorpe-Ziegler reaction).

-

Imine-Enamine Tautomerization: The resulting cyclic imine intermediate tautomerizes to the aromatic amine form (3-aminoindole), driven by the restoration of aromaticity in the benzene ring and the formation of the pyrrole core.

Mechanism Diagram

Caption: Mechanistic flow of the Thorpe-Ziegler cyclization converting the glycine precursor to the indole core.

Experimental Protocol

Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate

This protocol utilizes the reaction between 2-aminobenzonitrile and ethyl bromoacetate.

Reagents:

-

2-Aminobenzonitrile (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq) or Potassium Carbonate (

) for the alkylation step. -

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

-

N-Alkylation (Precursor Formation):

-

Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous DMF (20 mL).

-

Add

(20 mmol) and ethyl bromoacetate (11 mmol). -

Heat the mixture to 60°C for 4–6 hours under nitrogen atmosphere.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1) for consumption of starting material.

-

Workup: Pour into ice water, extract with ethyl acetate, dry over

, and concentrate. The intermediate, ethyl N-(2-cyanophenyl)glycinate , is often used directly or purified via recrystallization (ethanol).

-

-

Cyclization (Thorpe-Ziegler):

-

Suspend NaH (22 mmol, washed with hexane to remove oil) in anhydrous THF or DMF (30 mL) at 0°C.

-

Add the solution of ethyl N-(2-cyanophenyl)glycinate (10 mmol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. The solution will typically turn a deep yellow/orange color, indicating the formation of the indole anion.

-

Quench: Carefully pour the mixture into crushed ice/water containing a small amount of acetic acid (to neutralize excess base).

-

Isolation: The product, ethyl 3-amino-1H-indole-2-carboxylate , precipitates as a solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Hydrolysis to this compound

Critical Warning: The free acid is unstable. Perform this step only if the acid is to be used immediately (e.g., for decarboxylation to 3-aminoindole or coupling).

-

Dissolve the ethyl ester in 10% NaOH (aq) and Ethanol (1:1 ratio).

-

Reflux gently for 30–60 minutes.

-

Cool to 0°C.

-

Acidify carefully with dilute HCl to pH ~4–5. Do not use strong acid or heat , as this promotes decarboxylation.

-

Filter the precipitate immediately and dry under vacuum in the dark.

Data Summary & Properties

| Property | Ethyl Ester (Stable) | Free Acid (Unstable) |

| Formula | ||

| MW | 204.23 g/mol | 176.17 g/mol |

| Appearance | Yellow/Off-white crystalline solid | Beige/Brown powder (oxidizes rapidly) |

| Melting Point | 105–108 °C | Decomposes >120 °C (Decarboxylation) |

| Solubility | Soluble in EtOAc, DCM, DMSO | Soluble in DMSO, dilute alkali |

| Stability | Stable at RT, light sensitive | High Risk: Decarboxylates to 3-aminoindole |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield in Cyclization: Often caused by "wet" solvents. The Thorpe-Ziegler reaction requires anhydrous conditions because water protonates the enolate intermediate, quenching the reaction before cyclization occurs.

-

Decarboxylation: If the goal is the acid, avoid heating the acidic solution during workup. The 3-amino group donates electron density to the ring, destabilizing the carboxyl group at position 2 (similar to

-amino acids).

Workflow Logic Diagram

Caption: Operational workflow for the synthesis of the 3-aminoindole scaffold.

References

-

Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Source: Arkivoc [Link]

-

Thorpe-Ziegler Reaction Mechanism. Source: Organic Reactions (Wiley) [Link]

-

Synthesis and biological evaluation of indole-2-carboxylic acid derivatives. Source: RSC Advances [Link]

-

Indole-2-carboxylic acid, ethyl ester (Organic Syntheses). Source: Organic Syntheses [Link]

Sources

Biological Activity & Medicinal Chemistry of 3-Amino-1H-Indole-2-Carboxylic Acid Derivatives

This is a comprehensive technical guide detailing the biological activity, structure-activity relationships (SAR), and synthesis of 3-amino-1H-indole-2-carboxylic acid derivatives .

Technical Guide | Version 1.0

Executive Summary & Scaffold Analysis

The This compound core represents a specialized subclass of the "privileged" indole scaffold. Unlike simple indoles, the simultaneous presence of an amino group at C3 and a carboxylate moiety at C2 creates a unique "push-pull" electronic system and a dense hydrogen-bonding array.

Key Chemical Challenges:

-

Instability: The free this compound is prone to spontaneous decarboxylation and oxidative dimerization (forming indoxyl red-like species).

-

Stabilization: Medicinal utility is achieved primarily through esterification (ethyl/methyl esters) or amidation of the C2 carboxylate, and N-substitution of the C3 amine.

Primary Therapeutic Areas:

-

Antiviral Agents: Specifically as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and broad-spectrum agents against Influenza A and Coxsackie B3.

-

Oncology: Pyrimidine-indole hybrids acting as kinase inhibitors and antiproliferative agents.

-

Inflammation: CysLT1 receptor antagonism (structural analogs).

Mechanism of Action: HIV-1 Integrase Inhibition

The most well-characterized biological activity of this scaffold is the inhibition of HIV-1 Integrase (IN), an enzyme essential for viral replication.

The Chelation Hypothesis

HIV-1 Integrase requires two magnesium ions (

-

Pharmacophore: The This compound core acts as a metal-chelating pharmacophore.

-

Binding Mode: The carbonyl oxygen of the C2-carboxylate and the lone pair (or N-H) of the C3-amino group coordinate with the

ions, displacing the viral DNA substrate.

Structural Activity Relationship (SAR) Map

The potency of these derivatives depends heavily on substituents at the C3-amino nitrogen and the C6 position of the indole ring.

Figure 1: SAR Logic for HIV-1 Integrase Inhibition.[1] The C3-N-aryl and C6-halogen motifs are critical for nanomolar potency.

Quantitative Data Summary

The following table summarizes the activity of key derivatives against HIV-1 Integrase (Strand Transfer Assay).

| Compound ID | C3-Substituent (R3) | C6-Substituent (R6) | C2-Moiety | IC50 ( | Mechanism Note |

| Ref-1 | -NH2 (Free amine) | H | -COOH | >100 | Unstable, poor binding |

| 4b | 3-OMe-Phenylamino | H | -COOEt | 12.5 | Moderate activity |

| 17a | 3-F, 4-OMe-Phenylamino | Br | -COOH | 3.11 | Lead Compound |

| 17k | 3-Cl-Phenylamino | Cl | -COOH | 4.20 | Halogen enhances binding |

Insight: The transition from the ethyl ester (4b) to the free acid (17a) often improves intrinsic enzymatic inhibition in vitro due to better chelation, though esters may be required for cellular permeability.

Synthesis Strategy

Due to the instability of the free amine, synthesis must be convergent, forming the C3-N bond late or protecting it immediately.

The "2-Aminobenzonitrile + Glycinate" Route

This is the most robust method for generating stable 3-aminoindole-2-carboxylates.

Workflow:

-

Starting Material: Substituted 2-aminobenzonitrile.

-

N-Protection: Reaction with benzyl chloroformate to form the carbamate.

-

Cyclization: Base-mediated (NaH) condensation with ethyl bromoacetate.

-

Deprotection: Hydrogenolysis (Pd/C) to yield the 3-amino-1H-indole-2-carboxylate.

Figure 2: Convergent synthesis of the 3-aminoindole core. This route avoids the unstable free amino-acid intermediate.

Detailed Experimental Protocols

Synthesis of Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate (Target 4b)

This protocol describes the C3-N-arylation, a critical step for biological activity.

Reagents:

-

Ethyl 3-amino-1H-indole-2-carboxylate (Core)

-

3-Bromoanisole (Aryl halide)

- (Catalyst)

-

Xantphos (Ligand)

- (Base)

-

Toluene (Solvent)

Procedure:

-

Charge: In a dry Schlenk tube, add Ethyl 3-amino-1H-indole-2-carboxylate (1.0 eq), 3-Bromoanisole (1.2 eq),

(2.0 eq). -

Catalyst: Add

(5 mol%) and Xantphos (10 mol%). -

Purge: Evacuate and backfill with Argon (3x).

-

Solvent: Add anhydrous Toluene (0.1 M concentration relative to indole).

-

Reflux: Heat to 100°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT, filter through a Celite pad, wash with EtOAc.

-

Purification: Concentrate filtrate and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation:

NMR should show the disappearance of the broad

HIV-1 Integrase Strand Transfer Assay

Purpose: To determine the

Materials:

-

Recombinant HIV-1 Integrase.

-

Biotinylated donor DNA (viral mimic).

-

Digoxigenin-labeled target DNA (host mimic).

-

Streptavidin-coated microplates.

-

Anti-digoxigenin-peroxidase antibody.

Protocol:

-

Coating: Coat plates with Streptavidin. Wash 3x with PBS-T.

-

Immobilization: Add Biotinylated donor DNA (2 pmol/well). Incubate 1h at 37°C. Wash 3x.

-

Reaction Assembly:

-

Mix HIV-1 Integrase (400 ng) with test compound (serial dilutions in DMSO).

-

Add Digoxigenin-labeled target DNA.

-

Buffer: 20 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT.

-

-

Incubation: Incubate at 37°C for 1.5 hours.

-

Detection:

-

Wash plate to remove unbound components.

-

Add anti-digoxigenin-peroxidase antibody (1:2000). Incubate 1h.

-

Add TMB substrate. Stop reaction with 1N

.

-

-

Analysis: Measure Absorbance at 450 nm. Calculate

using non-linear regression (GraphPad Prism).

References

-

Hu, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health (PMC). Link

-

Sekioka, T., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Link

-

Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. Link

-

Tsyshkova, N., et al. (2023).[1][2] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae.[1][3] Link

-

Ferreira, H., et al. (2019). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate. Link

Sources

"3-amino-1H-indole-2-carboxylic acid" analogs and their synthesis

This guide details the chemical architecture, synthesis, and medicinal utility of 3-amino-1H-indole-2-carboxylic acid and its analogs. It is designed for organic chemists and drug discovery scientists requiring actionable protocols and mechanistic insights.

Executive Summary & Scaffold Analysis

The This compound scaffold represents a "privileged structure" in medicinal chemistry. Unlike the ubiquitous indole or tryptophan motifs, the presence of an exocyclic primary amine at position 3, flanked by an electron-withdrawing carboxylate at position 2, creates a unique "push-pull" electronic system.

Key Chemical Features:

-

Electronic Instability: The C3-amino group makes the indole ring highly electron-rich, rendering it susceptible to oxidative dimerization (forming azo- or imino-dimers) upon exposure to air. The C2-carboxylate is essential for stabilizing the molecule by delocalizing the nitrogen lone pair.

-

Hydrogen Bonding: The scaffold offers a donor-acceptor triad (Indole NH, C3-NH2, C2-C=O) ideal for binding in kinase ATP pockets or GPCR active sites.

Structural Activity Map (SAR)

The following diagram illustrates the primary sites for functionalization and their impact on biological activity.

Figure 1: Structure-Activity Relationship (SAR) map highlighting modifiable zones on the indole scaffold.

Synthetic Architectures

The most robust route to 3-aminoindole-2-carboxylates is the Thorpe-Ziegler Cyclization . This method is preferred over the reduction of 3-nitroindoles due to milder conditions and the avoidance of energetic intermediates.

Mechanism: The Modified Thorpe-Ziegler Route

This pathway involves the base-mediated reaction of 2-aminobenzonitrile with an

-

N-Alkylation: The aniline nitrogen attacks the

-haloester. -

Proton Transfer: Formation of the secondary amine (glycinate intermediate).

-

Cyclization: A strong base deprotonates the methylene group of the glycinate; the resulting carbanion attacks the nitrile carbon (Thorpe-Ziegler reaction).

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic enamine (3-aminoindole).

Figure 2: Step-wise mechanistic pathway for the synthesis of the 3-aminoindole core.

Detailed Experimental Protocols

Note: 3-aminoindoles are sensitive to oxidation. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: One-Pot Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate

This method utilizes a mild base (

Reagents:

-

2-Aminobenzonitrile (1.0 equiv)

-

Ethyl bromoacetate (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.5 equiv)[1] -

Solvent: N,N-Dimethylformamide (DMF) or Acetone.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-aminobenzonitrile (1.18 g, 10 mmol) and anhydrous

(3.45 g, 25 mmol). -

Solvation: Add DMF (15 mL) and stir at room temperature for 15 minutes to ensure a homogeneous suspension.

-

Addition: Add ethyl bromoacetate (1.22 mL, 11 mmol) dropwise via syringe over 10 minutes. Exothermic reaction possible.

-

Reaction: Heat the mixture to 60–70 °C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for 2-aminobenzonitrile (

) should disappear, replaced by the fluorescent indole product ( -

Workup:

-

Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

-

The product typically precipitates as a solid. Filter the solid and wash with cold water.

-

Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectations:

| Substrate | R-Group (Benzene) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Aminobenzonitrile | H | 65-75% | 130–134 |

| 2-Amino-5-chlorobenzonitrile | 5-Cl | 60-70% | 162–165 |

| 2-Amino-5-methoxybenzonitrile | 5-OMe | 55-65% | 145–148 |

Protocol B: Functionalization of the C3-Amine

The free amine at C3 is nucleophilic but less reactive than aliphatic amines due to conjugation with the indole ring.

Synthesis of 3-(Acylamino) derivatives:

-

Dissolve Ethyl 3-amino-1H-indole-2-carboxylate (1.0 equiv) in Dichloromethane (DCM).

-

Add Pyridine (1.2 equiv) or Triethylamine.

-

Cool to 0 °C and add Acyl Chloride (1.1 equiv) dropwise.

-

Stir at RT for 4 hours.

-

Wash with 1N HCl (to remove pyridine), then Sat.

. -

Evaporate solvent to yield the amide.

Medicinal Chemistry Applications

The this compound scaffold has demonstrated potency in several high-value therapeutic areas.

HIV-1 Integrase Inhibitors

Researchers have utilized this scaffold to target the viral DNA binding site.[3] The planar indole core intercalates with DNA bases, while the C2-carboxylate coordinates with Magnesium ions (

-

Key Analog: Ethyl 3-((3-fluorophenyl)amino)-1H-indole-2-carboxylate.

-

Mechanism:[1][4][5][6] Strand transfer inhibition (INSTI).[3]

CysLT1 Receptor Antagonists

Derivatives substituted at the C3 position with extended lipophilic chains (e.g., quinoline-vinyl moieties) act as antagonists for Cysteinyl Leukotriene Receptor 1, useful in asthma therapy.[7]

-

Mechanism:[1][4][5][6] The indole-2-carboxylic acid mimics the anionic headgroup of leukotrienes (LTD4), blocking receptor activation.

Antimicrobial Agents

Schiff bases derived from 3-aminoindoles (reacting C3-

Critical Stability & Storage Note

Warning: Free 3-amino-1H-indole-2-carboxylic acids (where C2 is a free acid, -COOH) are prone to spontaneous decarboxylation upon heating, yielding 3-aminoindoles which rapidly decompose.

-

Recommendation: Store as the Ethyl or Methyl Ester .

-

Hydrolysis: If the free acid is required for biological testing, perform Lithium Hydroxide (LiOH) hydrolysis immediately prior to the assay and avoid temperatures >50 °C during workup.

References

-

Thorpe-Ziegler Cyclization Methodology

-

HIV-1 Integrase Inhibitors

-

CysLT1 Antagonists

-

Synthetic Protocol (Alkylation)

-

General Indole Synthesis Reviews

Sources

- 1. CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

The 3-Amino-1H-indole-2-carboxylic Acid Scaffold: Synthesis, Stability, and Application in Heterocyclic Design

Executive Summary

The 3-amino-1H-indole-2-carboxylic acid scaffold represents a critical, albeit elusive, pharmacophore in modern medicinal chemistry. While the free acid itself is chemically unstable—prone to spontaneous decarboxylation and oxidative degradation—its stable derivatives, particularly ethyl 3-amino-1H-indole-2-carboxylate , serve as indispensable precursors for constructing fused tricyclic systems.

This guide focuses on the practical application of this scaffold, specifically its role as a "linchpin" intermediate in the synthesis of pyrimido[4,5-b]indoles (privileged structures in kinase inhibition) and

Part 1: Chemical Identity & Stability Profile

The "Free Acid" Paradox

Researchers often search for "this compound" (CAS: 63367-90-8) only to find it commercially unavailable or listed with limited data. This is not a supply chain failure but a chemical reality. The free acid possesses an electron-rich enamine moiety at C3 conjugated to a carboxylic acid at C2. Upon protonation or heating, this system readily undergoes decarboxylation to form 3-aminoindole, which is highly unstable and rapidly decomposes or dimerizes in the presence of air/light.

Therefore, ethyl 3-amino-1H-indole-2-carboxylate (CAS: 87223-77-6) is the industry-standard surrogate. It retains the nucleophilic potential of the amine and the electrophilic potential of the carbonyl without the liability of spontaneous decarboxylation.

| Property | Free Acid (Theoretical) | Ethyl Ester (Practical Reagent) |

| CAS Number | 63367-90-8 | 87223-77-6 |

| Stability | Low (Decarboxylates/Oxidizes) | Moderate (Stable solid at 4°C) |

| Storage | Inert atm, -20°C | Desiccated, 4°C, Protect from light |

| Primary Use | Transient intermediate | Stable building block for fusion |

Part 2: Synthesis of the Core Scaffold

The most robust route to the 3-aminoindole-2-carboxylate core is the Thorpe-Ziegler Cyclization . This method is preferred over the Fischer Indole synthesis for this specific target because it regioselectively installs the amino group at C3 and the ester at C2 under mild conditions.

Mechanism of Action

-

Deprotonation: A strong base (NaH or KOtBu) generates the enolate of the

-haloester. -

N-Alkylation: The amino group of 2-aminobenzonitrile attacks the

-haloester. -

Thorpe-Ziegler Cyclization: The generated methylene anion attacks the nitrile carbon (intramolecular nucleophilic addition).

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic enamine (3-aminoindole).

Visualization: The Thorpe-Ziegler Pathway

Figure 1: The Thorpe-Ziegler cyclization pathway for the regioselective synthesis of the 3-aminoindole core.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-1H-indole-2-carboxylate

Note: This protocol scales to 10-50 mmol. All glassware must be oven-dried.

Reagents:

-

2-Aminobenzonitrile (1.0 equiv)

-

Ethyl bromoacetate (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil, 2.2 equiv) or Potassium tert-butoxide (2.2 equiv)

-

Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminobenzonitrile (e.g., 20 mmol) in anhydrous DMF (40 mL) under an argon atmosphere.

-

Alkylation: Cool the solution to 0°C. Cautiously add NaH (44 mmol) portion-wise. Evolution of

gas will occur. Stir for 30 minutes. -

Addition: Add ethyl bromoacetate (22 mmol) dropwise via syringe.

-

Cyclization: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2–4 hours. Monitor by TLC (formation of a fluorescent spot).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The product often precipitates as a solid.

-

Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 60–85%

Characterization:

Part 4: Applications in Drug Discovery[1]

The this compound scaffold is a "privileged structure" for generating Pyrimido[4,5-b]indoles . These tricyclic systems mimic the purine core of ATP, making them potent inhibitors of kinases (e.g., EGFR, VEGFR, CDK).

Strategic Reactivity: The "Fusion" Reaction

The adjacent amino group (C3) and ester group (C2) provide a perfect setup for [4+2] annulation reactions with electrophiles like urea, formamide, or isocyanates.

Visualization: Divergent Synthesis Map

Figure 2: Divergent synthetic applications of the 3-aminoindole scaffold.

Protocol B: Synthesis of Pyrimido[4,5-b]indol-4(3H)-one

This reaction fuses a pyrimidine ring onto the indole core.

-

Mix: Combine ethyl 3-amino-1H-indole-2-carboxylate (1.0 equiv) with formamide (excess, acts as solvent and reagent) or formamidine acetate (1.5 equiv) in ethanol.

-

Heat: Reflux at 180-190°C (if neat formamide) or 80°C (ethanol) for 4-6 hours.

-

Isolate: Cool the mixture. The tricyclic product usually precipitates. Filter and wash with cold ethanol.

-

Result: A 4-oxo-pyrimidoindole, a scaffold found in potent CK2 and EGFR inhibitors.

References

-

Thorpe-Ziegler Synthesis of 3-Aminoindoles

- Title: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxyl

- Source: ResearchG

-

Link:

-

Pyrimidoindole Synthesis

- Title: A simple and facile synthesis of tricyclic-fused pyrimido[4,5-b]indol-2-amines.

- Source: PubMed / NIH.

-

Link:

-

Reactivity with Isocyanates

-

Title: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.[1]

- Source: ResearchGate / Russian Journal of Organic Chemistry.

-

Link:

-

-

Medicinal Chemistry Applications (HIV Integrase)

- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Source: RSC Advances.

-

Link:

-

Commercial & Safety Data

- Title: this compound ethyl ester Safety D

- Source: Oakwood Chemical.

-

Link:

Sources

Methodological & Application

High-Throughput Screening Strategies for 3-Amino-1H-Indole-2-Carboxylic Acid (3-AICA) Libraries

Introduction: The Privileged Scaffold & The Screening Challenge

The 3-amino-1H-indole-2-carboxylic acid (3-AICA) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including Kinases (PIM1, CK2) , GPCRs (CysLT1) , and Viral Integrases (HIV-1) . Its unique substitution pattern—an electron-rich indole core flanked by a hydrogen-bond donor (3-amino) and an acceptor/chelator (2-carboxylic acid)—allows for high-affinity interactions but introduces specific liabilities in High-Throughput Screening (HTS).

This guide addresses the critical technical hurdles specific to 3-AICA libraries: oxidative instability of the free amine , intrinsic fluorescence interference , and metal chelation artifacts .

Library Quality Control & Pre-Screening Considerations

Chemical Stability & Storage

-

The Instability Factor: The free 3-aminoindole moiety is highly electron-rich and prone to oxidative dimerization upon exposure to air/light, often turning samples red or brown.

-

Library Composition: Most stable libraries consist of derivatives (e.g., 3-amido, 3-ureido, or cyclized pyrimido-indoles) rather than the free amine.

-

QC Protocol: Before screening, randomly sample 5% of the library for LC-MS analysis. If >10% of samples show degradation products (dimers), the library must be re-purified or freshly derivatized.

Autofluorescence Triage

Indoles are naturally fluorescent (Excitation: ~280nm; Emission: ~350nm). While standard fluorescein-based assays (Ex 485nm) are often safe, substituted indoles can exhibit red-shifted fluorescence that interferes with blue/green readouts.

-

Recommendation: Avoid standard Fluorescence Intensity (FI) assays. Prioritize TR-FRET or AlphaScreen (red-shifted) or Luminescence (no excitation light).

Protocol A: Biochemical Screen (TR-FRET Kinase/Integrase Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime lanthanide donor (Europium/Terbium). This allows the measurement to be delayed (time-gated) by 50–100 µs, by which time the short-lived autofluorescence of the indole library has decayed to zero, eliminating false positives.

Materials

-

Target Protein: Recombinant Kinase or Integrase (e.g., 5 nM final).

-

Substrate: Biotinylated peptide substrate.

-

Tracer: Eu-labeled anti-phospho antibody (Donor) + APC-labeled Streptavidin (Acceptor).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent prevents indole aggregation).

Step-by-Step Methodology

-

Compound Transfer: Dispense 50 nL of 3-AICA library compounds (10 mM in DMSO) into 384-well low-volume white plates using an acoustic dispenser (e.g., Echo 550).

-

Control: 50 nL DMSO (High Control), 50 nL Reference Inhibitor (Low Control).

-

-

Enzyme Addition: Add 5 µL of Enzyme/Buffer mix.

-

Critical Step: Incubate for 15 mins. This allows the indole-2-carboxylic acid moiety to interact with potential metal co-factors (Mg²⁺) in the active site.

-

-

Reaction Initiation: Add 5 µL of Substrate/ATP mix. Centrifuge plate at 1000 rpm for 1 min.

-

Incubation: Incubate for 60 mins at Room Temperature (RT).

-

Detection: Add 10 µL of Detection Mix (Eu-Antibody + APC-Streptavidin + EDTA to stop reaction).

-

Readout: Incubate 1 hour. Read on HTS plate reader (e.g., EnVision).

-

Settings: Excitation 337 nm; Emission 1 (Donor) 615 nm; Emission 2 (Acceptor) 665 nm. Delay: 50 µs.

-

Data Analysis

Calculate the TR-FRET Ratio:

Validation Criteria:

Protocol B: Cell-Based Phenotypic Screen (High-Content Imaging)

Rationale: 3-AICA derivatives often modulate complex pathways (e.g., Wnt signaling or viral replication) better captured in live cells. High-Content Screening (HCS) allows for the exclusion of cytotoxic compounds (nuclear shrinkage) and fluorescent precipitates.

Step-by-Step Methodology

-

Cell Plating: Seed 2,000 cells/well (e.g., A549 or HeLa) in 384-well black/clear-bottom plates. Incubate 24h.

-

Dosing: Pin-transfer 100 nL of library compounds. Final DMSO concentration < 0.5%.

-

Treatment: Incubate 24–48 hours depending on the biological endpoint.

-

Staining (Multiplexed):

-

Hoechst 33342 (Blue): Nuclei/Cell Count.

-

MitoTracker (Red): Mitochondrial health (early toxicity marker).

-

Target Antibody (Green): Protein of interest (e.g., Phospho-PIM1).

-

-

Imaging: Acquire 4 fields/well at 20x magnification.

Triage Logic (The "Self-Validating" System)

-

Step 1: Filter out wells with Cell Count < 50% of DMSO control (Cytotoxicity).

-

Step 2 (The Indole Check): Analyze the "Green" channel in the nuclear region. If the signal intensity correlates perfectly with the "Blue" (Hoechst) channel across all compartments, it is likely DNA-binding autofluorescence typical of planar indole systems, not specific antibody staining.

Hit Validation & Triage Strategy

The 2-carboxylic acid moiety makes this scaffold a potential metal chelator , which can inhibit metalloenzymes (kinases, integrases, metalloproteases) non-specifically.

The "Metal Shift" Assay (Counter-Screen)

To confirm if a hit is a specific inhibitor or a non-specific chelator:

-

Run the biochemical assay (Protocol A) at standard Mg²⁺ concentration (e.g., 1 mM).

-

Run a parallel assay with 10x Mg²⁺ concentration (10 mM).

-

Interpretation:

-

True Binder: IC₅₀ remains constant.

-

Chelator Artifact: IC₅₀ shifts significantly (potency decreases) as the excess metal outcompetes the compound.

-

Data Presentation: Triage Summary

| Validation Step | Method | Purpose | Acceptance Criteria |

| Primary Screen | TR-FRET | Identify binders | >50% Inhibition |

| Interference | Read at 485nm (Blue) | Detect autofluorescence | Signal < 2x Background |

| Specificity | Metal Shift Assay | Rule out chelation | IC₅₀ shift < 3-fold |

| Liability | Resazurin (Redox) | Rule out redox cycling | No H₂O₂ generation |

Visual Workflows (Graphviz)

Diagram 1: HTS Workflow for 3-AICA Libraries

This workflow integrates the specific QC steps required for indole libraries.

Caption: Integrated HTS workflow for 3-AICA libraries, emphasizing early QC for oxidative dimers and counter-screening for chelation artifacts.

Diagram 2: Mechanism of Interference vs. Action

Understanding the chemical logic behind the triage.

Caption: Mechanistic classification of hits. 3-AICA scaffolds carry specific risks for Chelation and Redox cycling that must be distinguished from specific binding.

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries.[2] Journal of Medicinal Chemistry. [Link][2]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

-

Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Regarding indole autofluorescence interference). [Link]

Sources

Application Note: Advanced Purification & Handling of 3-Amino-1H-indole-2-carboxylates

Topic: Methods for Purifying "3-Amino-1H-indole-2-carboxylic acid" and its Esters Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Chemists

Executive Summary & Chemical Context

This compound and its esters (methyl, ethyl, tert-butyl) are critical scaffolds in the synthesis of kinase inhibitors (e.g., CysLT1 antagonists) and DNA-intercalating agents. However, they present a unique challenge in medicinal chemistry: extreme oxidative instability .

Unlike their 3-unsubstituted counterparts, 3-aminoindoles are electron-rich enamines embedded in an aromatic system. Upon exposure to air and light, they rapidly undergo oxidative dimerization to form azo-dimers or degrade into isatin-2-carboxylate derivatives.

Core Directive: This guide prioritizes speed and inert handling . The "Standard Workup" used for stable indoles will result in low yields and red/brown tarry impurities for this class.

Chemical Properties & Stability Profile

| Property | Specification | Critical Note |

| Appearance | Pale yellow to beige solid | Red/Brown indicates oxidation/decomposition. |

| pKa (Amine) | ~2-3 (Weakly basic) | The electron-withdrawing ester at C2 reduces the basicity of the C3-amine. |

| Solubility | DMSO, DMF, hot EtOH, EtOAc | Poorly soluble in water and hexanes. |

| Major Impurity | Oxidative Dimers (Azo) | Formed spontaneously in solution under aerobic conditions. |

| Storage | -20°C, Argon, Amber Vial | Never store in solution for >24 hours. |

Protocol A: The "Inert" Workup (Crucial First Step)

Use this protocol immediately following the Thorpe-Ziegler cyclization or Nitro-reduction synthesis steps.

Objective: Isolate the crude material without exposing it to prolonged oxidative stress.

Reagents:

-

Degassed Ethyl Acetate (EtOAc)

-

Degassed Brine (NaCl sat.)

-

Sodium Sulfate (Na₂SO₄) - Anhydrous

Step-by-Step:

-

Quench: If the reaction used NaH/DMF, cool to 0°C and quench dropwise with saturated NH₄Cl. Do not use HCl; acidic conditions accelerate polymerization.

-

Extraction: Extract immediately with degassed EtOAc.

-

Scientist Insight: Avoid DCM if possible; traces of acid in DCM can catalyze decomposition.

-

-

Wash: Wash the organic layer 3x with Brine to remove DMF.

-

Drying: Dry over Na₂SO₄ for exactly 10 minutes. Filter.

-

Concentration: Rotary evaporate at <40°C .

-

Critical Stop:Do not dry to a "bone dry" powder if you plan to recrystallize immediately. The solid state is more stable, but the transition from concentrated oil to solid is where most oxidation occurs due to surface area exposure.

-

Protocol B: Recrystallization (The Gold Standard)

Recrystallization is superior to chromatography for this class because it limits interaction with acidic silica surfaces.

Target Compound: Ethyl 3-amino-1H-indole-2-carboxylate Solvent System: Ethanol (EtOH) / Water (H₂O)

Procedure:

-

Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser and an Argon balloon.

-

Solvent Addition: Add Degassed Ethanol (10 mL per gram of crude).

-

Heating: Heat to mild reflux (80°C) until fully dissolved.

-

Troubleshooting: If dark insoluble particles remain, filter hot through a glass frit (under Argon if possible). These are likely oxidized polymers.

-

-

Precipitation: Remove from heat. While still warm, add Degassed Water dropwise until a persistent turbidity (cloudiness) appears.

-

Ratio: Typically reaches 4:1 (EtOH:Water).

-

-

Crystallization: Allow the flask to cool slowly to room temperature, then move to 4°C (fridge) for 2 hours.

-

Filtration: Filter the pale yellow needles/plates. Wash with cold 20% EtOH/Water.

-

Drying: Dry under high vacuum (0.1 mbar) in the dark.

Protocol C: Flash Chromatography (With Surface Deactivation)

Only use if recrystallization fails. Standard silica gel is acidic (pH ~5) and will degrade the 3-aminoindole.

Column Prep:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Modifier: Triethylamine (TEA) or 1% NH₄OH.

Procedure:

-

Slurry Preparation: Pre-wash the silica column with Hexanes containing 1% Triethylamine (TEA) . This neutralizes acidic sites.

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10 → End 60:40).

-

Note: Maintain 0.5% TEA in the mobile phase throughout the run.

-

-

Loading: Load the sample as a solid deposit (absorbed onto Celite) rather than a liquid load to minimize band broadening and residence time.

-

Elution: Run the column fast. 3-aminoindoles often streak; collect the main UV-active peak immediately.

-

Evaporation: Evaporate fractions immediately . Do not leave fractions sitting in the hood overnight.

Workflow Visualization

The following diagram illustrates the decision logic and specific handling requirements for purifying these unstable intermediates.

Figure 1: Decision tree for the purification of 3-amino-1H-indole-2-carboxylates, emphasizing the choice between recrystallization and deactivated silica chromatography.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Product turns Red/Purple | Auto-oxidation to isatin/diazo species. | Repurify immediately using Protocol B. Store under Argon. |

| Low Yield after Column | Acid-catalyzed decomposition on Silica. | Ensure 1% Triethylamine (TEA) is used in column packing and elution. |

| Oiling out during Recryst. | Solution too concentrated or cooling too fast. | Re-heat, add slightly more EtOH, and cool more slowly. Seed if possible. |

| NMR shows broad peaks | Paramagnetic impurities (radicals) or exchange. | Add a drop of D₂O to the NMR tube to sharpen exchangeable protons (NH, NH₂). |

References

-

Synthesis via Thorpe-Ziegler Cyclization

- Title: "A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxyl

- Source: ResearchG

-

URL: [Link]

-

General Indole Purification Strategies

- Title: "Reagents & Solvents: Solvents for Recrystalliz

- Source: University of Rochester

-

URL: [Link]

-

Stability & Biological Application

- Title: "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists"

- Source: Journal of Medicinal Chemistry (PMC)

-

URL: [Link]

-

Handling of Unstable Aminoindoles

- Title: "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz

- Source: MDPI (Molecules)

-

URL: [Link]

Application Note: A Multi-Technique Approach for the Characterization of 3-amino-1H-indole-2-carboxylic acid and Its Precursors

Abstract

This application note provides a comprehensive guide for the analytical characterization of 3-amino-1H-indole-2-carboxylic acid, a potentially valuable indole derivative for pharmaceutical and chemical synthesis. Recognizing the inherent instability of many 3-aminoindoles, this guide focuses on a robust analytical workflow centered on the characterization of its more stable ethyl ester precursor, ethyl 3-amino-1H-indole-2-carboxylate. We present detailed protocols and expected results for a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a framework for reliable and reproducible characterization.

Introduction and Core Challenge: Instability

The indole scaffold is a cornerstone in medicinal chemistry. The specific functionalization at the 2 and 3 positions, as seen in this compound, offers a unique constellation of hydrogen bond donors and acceptors, making it an intriguing building block. However, the analytical challenge for this and related compounds lies in their stability. Unprotected, electron-rich 3-aminoindoles are notoriously sensitive to light and air, often leading to oxidative dimerization or decomposition.[1][2]

This inherent instability dictates a strategic approach to characterization. Direct analysis of the final carboxylic acid can be fraught with difficulty, yielding impure samples and non-reproducible data. Therefore, the core directive of this guide is to perform a thorough characterization of a more stable, isolable precursor—typically the corresponding ester—before proceeding to the final compound. This document will focus on the analysis of ethyl 3-amino-1H-indole-2-carboxylate as the primary analyte, and then extrapolate the findings to its carboxylic acid analogue.

Recommended Analytical Workflow

A logical and sequential workflow is critical to ensure data integrity. The proposed workflow prioritizes obtaining a comprehensive dataset on the stable precursor before attempting to analyze the potentially labile final acid.

Caption: Recommended analytical workflow for characterizing this compound.

Sample Handling and Stability

Before any analysis, proper sample handling is paramount.

-

Storage: Store the ethyl ester and the carboxylic acid (if isolated) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light.

-

Solvents: Use degassed, high-purity solvents for all analyses to minimize oxidative degradation.

-

Analysis of the Acid: If the free carboxylic acid is generated via hydrolysis, it is best analyzed immediately from the reaction mixture (e.g., by injecting a quenched aliquot directly into an LC-MS system) to confirm its formation before potential degradation occurs.

Chromatographic Analysis: HPLC and UPLC

High-Performance Liquid Chromatography is essential for determining the purity of the synthesized compound and for monitoring reaction progress.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The polar mobile phase and non-polar stationary phase (typically C18) allow for the effective separation of indole derivatives.

Protocol for Ethyl 3-amino-1H-indole-2-carboxylate

This protocol is adapted from established methods for similar indole-2-carboxylates.[3][4]

-

Instrumentation: A standard HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm (indoles typically have strong absorbance in this region).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a small amount of methanol or acetonitrile and dilute with the initial mobile phase composition.

Causality: The use of formic acid in the mobile phase serves two purposes: it protonates silanol groups on the stationary phase, reducing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks. A gradient elution is employed to ensure that any impurities with different polarities, as well as the main product, are effectively separated and eluted within a reasonable timeframe.

Expected Results: A single, sharp peak should be observed, confirming the purity of the sample. The retention time will be dependent on the exact system but provides a key identifier for the compound. For the carboxylic acid , a slightly earlier retention time is expected due to its increased polarity compared to the ethyl ester.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight and can offer structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this class of compounds.

Principle: ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear determination of the parent molecular ion.

Protocol for MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC/UPLC system (LC-MS).

-

Ionization Mode: ESI, Positive Mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Source Temperature: ~120-150°C.

Expected Results:

The molecular formula for ethyl 3-amino-1H-indole-2-carboxylate is C₁₁H₁₂N₂O₂. The molecular formula for This compound is C₉H₈N₂O₂. The expected mass-to-charge ratios (m/z) for common adducts are summarized below.

| Analyte | Formula | [M+H]⁺ (Monoisotopic) | [M+Na]⁺ (Monoisotopic) |

| Ethyl Ester | C₁₁H₁₂N₂O₂ | 205.0972 | 227.0791 |

| Carboxylic Acid | C₉H₈N₂O₂ | 177.0659 | 199.0478 |

| (Data for the ethyl ester is supported by predicted values from PubChem)[5] |

Causality: Positive ion mode is chosen because the amino group and the indole nitrogen are readily protonated. High-resolution mass spectrometry is crucial as it allows for the confirmation of the elemental composition, providing a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed information about the molecular structure, connectivity, and stereochemistry.

Protocol for NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to clearly show exchangeable protons (NH, NH₂).

-

Sample Concentration: ~5-10 mg in 0.6 mL of solvent.

-

Experiments: ¹H, ¹³C, and 2D experiments like COSY and HSQC if further structural confirmation is needed.

Expected Spectra (Predicted):

Due to the lack of direct experimental data, the following predictions are based on data from closely related indole-2-carboxylates and general NMR principles.[3][4][6][7]

Table of Predicted ¹H and ¹³C NMR Data

| Analyte | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl Ester | Indole NH | 11.0 - 11.5 (broad s) | - |

| Aromatic CH (4 positions) | 6.9 - 7.6 (m) | 112 - 128 | |

| Amino NH₂ | 5.0 - 5.5 (broad s) | - | |

| Ester -OCH₂- | ~4.3 (q, J ≈ 7.1 Hz) | ~60 | |

| Ester -CH₃ | ~1.3 (t, J ≈ 7.1 Hz) | ~14 | |

| Indole C2 (C-COO) | - | ~135 | |

| Indole C3 (C-NH₂) | - | ~125 | |

| Indole Quaternary C's | - | 125 - 138 | |

| Ester C=O | - | ~162 | |

| Carboxylic Acid | Indole NH | 11.5 - 12.0 (broad s) | - |

| COOH | 12.5 - 13.5 (very broad s) | ~164 | |

| Aromatic CH (4 positions) | 7.0 - 7.7 (m) | 112 - 128 | |

| Amino NH₂ | 5.5 - 6.0 (broad s) | - |

Causality: The use of DMSO-d₆ allows for the observation of the acidic NH and NH₂ protons, which would rapidly exchange and be invisible in solvents like CDCl₃ or D₂O. The predicted chemical shifts are based on the electron-donating effect of the amino group at C3 and the electron-withdrawing effect of the carboxylate/ester group at C2, which influence the electronic environment of the indole ring protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The specific frequencies of absorption are characteristic of the chemical bonds present in the molecule.

Protocol for FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: As a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Scan Range: 4000 - 400 cm⁻¹.

Expected Characteristic Peaks:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | Overlaps with N-H stretches. |

| N-H (Indole & Amine) | Stretching | 3450 - 3200 (sharp to broad) | May appear as multiple peaks. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | |

| C=O (Ester) | Stretching | 1750 - 1735 | Higher frequency than the acid. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | |

| C-O (Ester/Acid) | Stretching | 1300 - 1000 |

Causality: The most diagnostic peaks will be the C=O stretch, which clearly differentiates the ester from the carboxylic acid, and the very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid. The N-H stretching region will confirm the presence of the amine and indole NH groups.

Conclusion

The successful characterization of this compound requires a methodical approach that accounts for its probable instability. By first conducting a thorough analysis of a stable precursor, such as ethyl 3-amino-1H-indole-2-carboxylate, researchers can build a solid foundation of data. The combination of HPLC for purity assessment, high-resolution MS for molecular formula confirmation, NMR for definitive structure elucidation, and FTIR for functional group identification provides a self-validating system. This multi-technique workflow ensures the generation of reliable and comprehensive data, empowering researchers in their drug discovery and development efforts.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Available at: [Link]

-

Ethyl 3-amino-1h-indole-2-carboxylate. PubChem. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. Available at: [Link]

-

Ethyl 3-hydroxy-1H-indole-2-carboxylate. (2018). SIELC Technologies. Available at: [Link]

-

Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2022). Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2006). ResearchGate. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. Available at: [Link]

-

H-1 NMR Predictions for Amino Acids. Scribd. Available at: [Link]

-

Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

-

ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate. Available at: [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). PMC. Available at: [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). ACS Publications. Available at: [Link]

-

Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2002). nmrdb.org. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Indian Chemical Society. Available at: [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent. Available at: [Link]

-

Ethyl indole-3-carboxylate. SpectraBase. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Ethyl 3-amino-1h-indole-2-carboxylate (C11H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

Troubleshooting & Optimization

overcoming solubility issues of "3-amino-1H-indole-2-carboxylic acid"

The following technical guide addresses the solubility and stability challenges of 3-amino-1H-indole-2-carboxylic acid .

Executive Summary: The "Solubility" Trap

If you are struggling to dissolve This compound , you are likely facing a stability issue masquerading as a solubility problem.[1][2][3][4]

Unlike standard indoles, this compound possesses a "3-amino" moiety that is electronically coupled to the indole ring, creating an electron-rich enamine-like system.[1][2][3][4] This makes it exceptionally prone to oxidative polymerization and decarboxylation .[1][2][3]

-

The Symptom: The solid does not dissolve, or the solution rapidly turns yellow/brown/black and precipitates.[3]

-

The Cause: Auto-oxidation triggered by dissolved oxygen in the solvent, or zwitterionic lattice energy preventing dissolution at neutral pH.[2][3]

-

The Fix: You must couple deoxygenation with pH control .[1][2][3]

Part 1: Critical Decision Framework

Before attempting to dissolve the compound, determine your application.[3] The solvent system must be chosen not just for solubility, but to arrest the decomposition pathway.[3]

Visual Logic: The Solubility-Stability Trilemma

Figure 1: Decision tree for solvent selection emphasizing the risk of oxidative failure.[1][2][3][4]

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "The powder floats or sinks but won't dissolve in water/buffer."

Q: Why is this happening? A: At neutral pH (pH 7.0–7.4), this compound exists primarily as a zwitterion (ammonium cation at C3, carboxylate anion at C2).[1][2][3][4] Zwitterions have high crystal lattice energy and low solubility in both water and organic solvents.[2][3]

Q: Can I add acid or base to help? A: Proceed with extreme caution.

-

Acid (pH < 2): Dissolving in dilute HCl works by protonating the carboxylate, breaking the zwitterion.[3][4] However, acidic conditions can accelerate decarboxylation (loss of CO₂), leaving you with the highly unstable 3-aminoindole.[3][4]

-

Base (pH > 9): Dissolving in dilute NaOH works by deprotonating the ammonium.[2][3] However, electron-rich indoles are most susceptible to oxidative coupling at high pH.[1][2][3][4]

The Solution: Use a Polar Aprotic Solvent (DMSO or DMF) as a bridge.[2][3]

-

Dissolve the compound in anhydrous DMSO at high concentration (e.g., 50–100 mM).

-

Dilute this stock into your aqueous buffer immediately before use.

-

Keep the final DMSO concentration <1% (or as tolerated).[2][3]

Scenario B: "My solution turned brown/black within minutes."

Q: Is this a solubility issue? A: No. This is a chemical reaction . The 3-amino group renders the indole ring extremely electron-rich.[1][2][3] In the presence of dissolved oxygen, it undergoes radical oxidation to form indigo-like dimers or melanin-like polymers (brown/black precipitate).[1][2][3][4]

Q: How do I stop this? A: You must treat the solution as "anaerobic."[2][3]

-

Protocol: Degas your solvent (DMSO/Buffer) by bubbling Nitrogen or Argon gas for 15 minutes before adding the solid.[2][3]

-

Additive: If your assay permits, add 0.1% (w/v) Sodium Ascorbate or 1 mM DTT to the solvent.[2][3][4] These antioxidants act as "scavengers" for reactive oxygen species.[1][2][3]

Part 3: Validated Protocols

Protocol 1: Preparation of a Stable Stock Solution (50 mM)

Target: Researchers needing a stable stock for -20°C storage.[1][2][3][4]

| Parameter | Specification | Reason |

| Solvent | DMSO (Anhydrous, ≥99.9%) | Minimizes hydrolytic degradation.[1][2][3][4] |

| Pre-treatment | Argon Purge (5 mins) | Removes dissolved O₂ to prevent oxidation.[1][2][3] |

| Container | Amber Glass Vial | Protects from light-induced radical formation.[1][2][3] |

| Additive | 10 mM Ascorbic Acid (Optional) | Sacrificial antioxidant for long-term stability.[1][2][3] |

Step-by-Step:

-

Weigh 10 mg of this compound into an amber vial.

-

Separately, purge 1 mL of anhydrous DMSO with Argon gas for 5 minutes.

-

Add the degassed DMSO to the vial under an inert atmosphere (if possible).

-

Vortex vigorously for 30 seconds.

-

Visual Check: Solution should be pale yellow or colorless.[1][2][3] If dark brown, the solvent was not sufficiently degassed.[3]

Protocol 2: Aqueous Dissolution for Immediate Use

Target: Acute biological assays (e.g., cell culture).[3][4]

-

Prepare 100 mM NaOH and 100 mM HCl stock solutions.

-

Suspend the compound in water (it will be cloudy).

-

Once the pH reaches ~8.5–9.0, the compound should dissolve as the carboxylate salt.[3]

-

IMMEDIATELY dilute into your assay buffer.

Part 4: Mechanistic Insight (Why this happens)

Understanding the degradation pathway allows you to predict failure points.[3]

Figure 2: The dual degradation pathways (Decarboxylation and Oxidation) that lead to insoluble precipitates.[1][2][3][4]

References

-

ChemicalBook. (n.d.).[1][2][3] Indole-3-carboxylic acid and derivatives: Properties and Synthesis. Retrieved from [2][3][4]

-

National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 687975, 3-(2-aminoethyl)-1H-indole-2-carboxylic acid. Retrieved from [2][3][4]

-

Oakwood Chemical. (n.d.).[1][2][3] this compound ethyl ester Technical Data. Retrieved from [2][3][4]

-

Sudalai Kumar, S. (2014).[2][3][4][5] Comparison of Stability and Solubility of Neutral, Zwitterionic and Conformational Polymorphs. ResearchGate. Retrieved from

-

Cayman Chemical. (2025).[1][2][3][6] Safety Data Sheet: Indole Derivatives. Retrieved from [2][3][4]

Sources

- 1. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-aminoethyl)-1H-indole-2-carboxylic acid | C11H12N2O2 | CID 687975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

stability of "3-amino-1H-indole-2-carboxylic acid" under different conditions

This technical guide addresses the stability profile, handling protocols, and troubleshooting strategies for 3-amino-1H-indole-2-carboxylic acid (and its derivatives).

Executive Summary for Researchers: this compound is a highly labile intermediate. Unlike standard indoles, the electron-rich 3-amino group significantly lowers the oxidation potential of the indole ring, making it prone to rapid oxidative dimerization (forming colored impurities) and degradation. Furthermore, the position-2 carboxylic acid introduces a risk of decarboxylation under thermal or acidic stress. Successful handling requires strict exclusion of oxygen and light.

Part 1: Stability Profile & Critical Parameters

The stability of this compound is governed by two competing degradation pathways: Oxidative Dimerization (driven by air/light) and Decarboxylation (driven by heat/acid).

| Parameter | Stability Status | Critical Thresholds / Notes |

| Physical State | Low Stability | Solid turns pink/red/brown upon exposure to air. Indicates formation of isatin-like oxidation products or azo-dimers. |

| Oxidation (Air) | High Risk | The C3-amino group activates the ring. Oxygen converts it to 3-imino intermediates, leading to complex polymerization. |

| Decarboxylation | Moderate Risk | Occurs >60°C or in acidic media (pH < 4). Loss of CO₂ yields 3-aminoindole, which is extremely unstable and decomposes immediately. |

| Light Sensitivity | High | Photochemical energy accelerates the oxidation of the electron-rich indole system. |

| Solvent Stability | Variable | Stable in degassed DMSO/DMF at -20°C. Unstable in protic solvents (MeOH/Water) if not degassed. |

Degradation Pathway Diagram

The following diagram illustrates the mechanistic failure points of the compound.

Caption: Figure 1. Dual degradation pathways showing thermal decarboxylation (Red) leading to rapid failure, and direct oxidative degradation (Yellow) leading to colored impurities.

Part 2: Storage & Handling Protocols

To maintain purity >95%, you must treat this compound as an air-sensitive reagent .

Long-Term Storage

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Store under Argon or Nitrogen. Do not store in air.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Solubilization Protocol (Self-Validating)

Use this protocol to prepare stock solutions for biological assays or synthesis.

-

Solvent Prep: Degas anhydrous DMSO or DMF by sparging with Argon for 15 minutes.

-

Why? Dissolved oxygen is the primary cause of "instant" color change upon dissolution.

-

-

Weighing: Ideally perform in a glovebox or under a funnel with positive Argon flow.

-

Dissolution: Add the solid to the solvent. Vortex briefly.

-

Validation Check: The solution should be clear to pale yellow. If it turns pink, red, or blue immediately, your solvent contains peroxides or oxygen.

-

-

Usage: Use immediately. Do not store solutions >24 hours even at -20°C.

Part 3: Troubleshooting & FAQs

Q1: My sample turned red/brown during rotary evaporation. What happened?

Diagnosis: You likely triggered oxidative polymerization . Root Cause:

-

Heat: Heating the bath >40°C accelerates degradation.

-

Concentration: As the solvent removes, the local concentration of the amine increases, favoring intermolecular dimerization. Solution:

-

Use a cold water bath (<30°C).

-

Do not evaporate to dryness if possible; use the solution directly for the next step.

-

If isolation is necessary, precipitate with degassed hexane/ether rather than evaporating.

Q2: I see a new spot on TLC/HPLC that is less polar than my product. Is it decarboxylation?

Diagnosis: Yes, it is likely 3-aminoindole (transient) or its oxidation products. Root Cause: Acidic workup or silica gel acidity.

-

Mechanism: Indole-2-carboxylic acids decarboxylate easily. Silica gel is slightly acidic (pH 5-6), which can catalyze this reaction during purification. Solution:

-

Neutralize Silica: Pre-treat your TLC plate or column with 1% Triethylamine (TEA) in hexane to neutralize acid sites.

-

Avoid Acid: Do not use HCl or TFA in your mobile phase. Use neutral buffers or basic modifiers (NH₄OH).

Q3: Can I use this compound in aqueous buffers for cell assays?

Diagnosis: Yes, but with strict time limits. Protocol:

-

Make a high-concentration stock in degassed DMSO .

-

Dilute into the aqueous buffer immediately before addition to cells.

-

Critical: Do not leave the compound in aqueous buffer for >1 hour before use. The free amino group can undergo auto-oxidation in water at pH 7.4.

Part 4: Synthesis & Workup Workflow

If you are synthesizing this compound (e.g., from the ethyl ester via hydrolysis), the isolation step is the most critical failure point.

Caption: Figure 2. Optimized isolation workflow minimizing thermal and acidic stress to prevent decarboxylation.

Key Technical Nuance:

-

Avoid Strong Acidification: When neutralizing the reaction to precipitate the acid, do not drop the pH to 1-2. This promotes decarboxylation.[1][2] Aim for the isoelectric point or slightly acidic (pH 5-6) using Acetic Acid, not HCl.

References

-

Instability of 3-Aminoindoles : Pelckmans, M., et al. "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules, 2023.[1][3][4][5]

- Validates the intrinsic instability of the 3-aminoindole motif and its sensitivity to air/light.

-

Decarboxylation Mechanisms : Jones, G. B., & Chapman, B. J. "Decarboxylation of indole-2-carboxylic acids: improved procedures." Journal of Organic Chemistry, 1993.

- Establishes the thermal and acidic sensitivity of the indole-2-COOH moiety.

-

Indole Oxidation Pathways : X. Zhang, et al. "Oxidation of indole-3-acetic acid conjugates." Plant Physiology, 1987.[6]

- Provides mechanistic insight into the oxidative degrad

-

Handling of Labile Indoles : Cayman Chemical Product Guide, "Indole-3-carboxaldehyde Stability."

- Standard industry protocols for storing oxidation-prone indole deriv

Sources

- 1. Decarboxylation [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mdpi.com [mdpi.com]

- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of indole-3-acetic Acid-amino Acid conjugates by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

side reactions in the synthesis of "3-amino-1H-indole-2-carboxylic acid"

This is a technical support guide designed for the synthesis and troubleshooting of 3-amino-1H-indole-2-carboxylic acid .

Executive Summary & Chemical Context

The synthesis of This compound is chemically precarious due to the conflicting electronic demands of the molecule. The 3-amino group renders the indole ring highly electron-rich (prone to oxidation), while the 2-carboxylic acid moiety introduces susceptibility to decarboxylation.

The standard industrial route is the Thorpe-Ziegler Cyclization (base-mediated condensation of 2-aminobenzonitrile with

Critical Warning: The free acid form of this molecule is kinetically unstable. It is prone to spontaneous decarboxylation and oxidation to isatin/indigo species upon exposure to air or light.

Process Flow & Failure Points

The following diagram illustrates the reaction pathway and the specific nodes where side reactions divert the material from the desired product.

Figure 1: Mechanistic pathway showing the primary route (Blue/Green) and critical side-reaction diversion points (Red).

Troubleshooting Guide: The "Red Tar" Phenomenon

The most common complaint is the reaction mixture turning deep red or black. This is not a yield issue; it is a stability issue.

Issue 1: Oxidative Dimerization (The "Red Shift")

Symptom: The reaction mixture or isolated solid turns dark red/brown upon exposure to air. Mechanism: The 3-aminoindole core is electron-rich.[1] In the presence of oxygen, it undergoes radical oxidative coupling to form azo-dimers or oxidizes further to Isatin (1H-indole-2,3-dione).

| Variable | Recommendation | Causality |

| Atmosphere | Strict Argon/Nitrogen | Oxygen acts as a diradical, rapidly abstracting protons from the 3-amino group, initiating polymerization. |

| Solvent | Degassed DMF or DMSO | Dissolved oxygen in polar aprotic solvents is sufficient to trigger the "red shift." Sparge solvents for 15 mins. |

| Workup | Add Antioxidant (Ascorbic Acid) | Adding a reducing agent during the quench can sacrifice itself to scavenge radicals. |

Issue 2: Low Yield during Cyclization

Symptom: Starting material (2-aminobenzonitrile) is consumed, but no indole is formed. Mechanism: The intermediate nitrile can undergo intermolecular oligomerization (Thorpe Reaction) instead of the intramolecular Thorpe-Ziegler cyclization if the concentration is too high.

-

Diagnostic: Check LCMS for dimers of the starting material (

). -

Solution: High Dilution Technique. Add the starting material slowly to the base solution. This favors the intramolecular reaction (cyclization) over intermolecular collisions (oligomerization).

Critical Protocol: Saponification without Decarboxylation

The conversion of the stable ester to the unstable acid is the most delicate step.

Why it fails:

Indole-2-carboxylic acids are prone to thermal decarboxylation. The presence of an electron-donating amino group at C3 destabilizes the carboxyl group further, making the transition state for CO2 loss more accessible.

Optimized Protocol (Self-Validating):

-

Reagent: Use LiOH (Lithium Hydroxide) in THF/Water (1:1). LiOH is milder than NaOH and minimizes harsh localized pH spikes.

-

Temperature: Perform the reaction at 0°C to 10°C . Never reflux this specific substrate.

-

Acidification (The Danger Zone):

-

Do NOT use HCl. Strong mineral acids catalyze decarboxylation.

-

Use Acetic Acid: Acidify carefully to pH 4-5.

-

Validation: Monitor gas evolution. If you see bubbling during acidification, you are losing your product (CO2 evolution).

-

FAQ: Expert Troubleshooting

Q: Can I purify the free acid on silica gel? A: No. Silica gel is slightly acidic and often contains trace metals (iron). This combination will catalyze both the oxidation of the amine (turning the column red) and the decarboxylation of the acid.

-

Alternative: Isolate the product as a Lithium or Sodium salt by precipitation. Do not protonate to the free acid unless immediately necessary for the next step.

Q: My product turned blue after sitting on the bench. What happened? A: You have made Indigo . The 3-aminoindole oxidized to indoxyl, which then dimerized. This is irreversible.

-

Fix: Store the compound under Argon at -20°C, preferably as the hydrochloride salt (if dry) or the ester.

Q: Why do I see a peak at M-44 in my Mass Spec?

A: M-44 corresponds to the loss of CO2 (

-

Test: Run a cold (

C) NMR. If the carboxyl peak is missing, the degradation is real.

References

-

Thorpe-Ziegler Mechanism & Nitrile Cycliz

-

Oxid

-

Decarboxyl

-

Source: Telvekar, V. N., & Sasane, K. A. (2010).[8] Oxidative decarboxylation of 2-aryl carboxylic acids. Synlett.

- Relevance: Discusses the thermal and oxidative instability of carboxylic acids on heteroarom

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]

- 6. Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI [organic-chemistry.org]

- 7. Isatin synthesis [organic-chemistry.org]

- 8. Decarboxylation [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Validation & Comparative

The Privileged Scaffold Standoff: 3-amino-1H-indole-2-carboxylic acid Versus Other Heterocyclic Cores in Drug Design

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Heterocyclic compounds, with their rich chemical diversity and ability to interact with a wide array of biological targets, represent a cornerstone of modern pharmaceutical development.[1] More than half of all approved small-molecule drugs feature at least one heterocyclic ring, a testament to their unparalleled success.[1]